REACTION_SMILES
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[CH3:36][N:37]1[CH2:38][CH2:39][CH2:40][C:41]1=[O:42].[F:1][c:2]1[cH:3][c:4](-[c:10]2[cH:11][n:12][c:13]([NH:16][c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[n:14][cH:15]2)[cH:5][cH:6][c:7]1[O:8][CH3:9].[K+:30].[K+:31].[O-:32][C:33]([O-:34])=[O:35].[OH2:43].[SH:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[F:1][c:2]1[cH:3][c:4](-[c:10]2[cH:11][n:12][c:13]([NH:16][c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[n:14][cH:15]2)[cH:5][cH:6][c:7]1[OH:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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COc1ccc(-c2cnc(Nc3ccccc3)nc2)cc1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(-c2cnc(Nc3ccccc3)nc2)cc1F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Sc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1ccc(-c2cnc(Nc3ccccc3)nc2)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |